2-[1-(4-Chlorobenzoyl)piperidin-4-yl]-1,3-benzothiazole
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Overview
Description
2-[1-(4-Chlorobenzoyl)piperidin-4-yl]-1,3-benzothiazole is a complex organic compound that features a piperidine ring, a benzothiazole ring, and a chlorobenzoyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Chlorobenzoyl)piperidin-4-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced via acylation reactions, often using 4-chlorobenzoyl chloride as the acylating agent.
Formation of the Benzothiazole Ring: The benzothiazole ring is formed through cyclization reactions involving sulfur and nitrogen-containing precursors.
Coupling Reactions: The final step involves coupling the piperidine and benzothiazole rings through appropriate linkers and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-Chlorobenzoyl)piperidin-4-yl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[1-(4-Chlorobenzoyl)piperidin-4-yl]-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-[1-(4-Chlorobenzoyl)piperidin-4-yl]-1,3-benzothiazole involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzoylpiperidine: Shares the chlorobenzoyl and piperidine moieties but lacks the benzothiazole ring.
Benzothiazole Derivatives: Compounds with the benzothiazole ring but different substituents.
Uniqueness
2-[1-(4-Chlorobenzoyl)piperidin-4-yl]-1,3-benzothiazole is unique due to its combination of the piperidine, chlorobenzoyl, and benzothiazole moieties, which confer specific chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C19H17ClN2OS |
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Molecular Weight |
356.9 g/mol |
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C19H17ClN2OS/c20-15-7-5-14(6-8-15)19(23)22-11-9-13(10-12-22)18-21-16-3-1-2-4-17(16)24-18/h1-8,13H,9-12H2 |
InChI Key |
NZINWFDLRBNCBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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